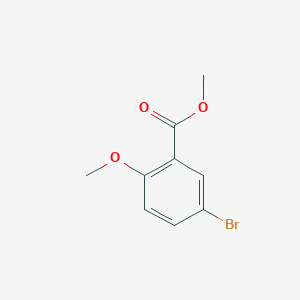

Methyl 5-bromo-2-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXCLDNUWBUICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535485 | |

| Record name | Methyl 5-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7120-41-4 | |

| Record name | Methyl 5-bromo-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7120-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-bromo-2-methoxybenzoate synthesis from 2-methoxybenzoic acid

An In-Depth Technical Guide to the Synthesis of Methyl 5-Bromo-2-Methoxybenzoate from 2-Methoxybenzoic Acid

Introduction

This compound is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] Its substituted benzene ring structure provides a versatile scaffold for building more complex molecules. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthetic route from 2-methoxybenzoic acid. The synthesis is a two-step process involving an initial electrophilic aromatic bromination followed by a Fischer-Speier esterification. This document details the underlying chemical principles, provides a robust step-by-step experimental protocol, and outlines the necessary safety and analytical procedures.

Part 1: Theoretical Foundation and Mechanistic Insights

The conversion of 2-methoxybenzoic acid to this compound is a classic example of multi-step organic synthesis that leverages fundamental reaction mechanisms. Understanding these mechanisms is critical for optimizing reaction conditions and predicting outcomes.

Step 1: Electrophilic Aromatic Bromination

The first step is the selective bromination of the aromatic ring. This is an electrophilic aromatic substitution (SEAr) reaction, where an electrophile (Br+) replaces a hydrogen atom on the benzene ring.[2]

Causality of Reagent Choice and Regioselectivity:

The regiochemical outcome of the substitution is dictated by the directing effects of the substituents already present on the ring: the methoxy group (-OCH3) and the carboxylic acid group (-COOH).

-

Methoxy Group (-OCH3): This is a strongly activating group that directs incoming electrophiles to the ortho and para positions.[3][4] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the ring through resonance, stabilizing the cationic intermediate (the sigma complex).[2]

-

Carboxylic Acid Group (-COOH): This is a deactivating group that directs incoming electrophiles to the meta position. It withdraws electron density from the ring, making the substitution reaction slower compared to benzene.

In this case, the powerful activating effect of the methoxy group dominates. Therefore, substitution occurs primarily at the positions ortho and para to it. The para position (C5) is sterically more accessible than the ortho position (C3), which is flanked by the bulky carboxylic acid group. This steric hindrance makes the 5-bromo isomer the major product.

Reaction Mechanism: Bromination

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 5-bromo-2-methoxybenzoate (CAS No. 7120-41-4) is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its strategic placement of a bromine atom, a methoxy group, and a methyl ester on the benzene ring provides multiple reactive sites, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a critical resource for researchers and developers working with this compound. We will delve into its structural and physical characteristics, spectral data, and known reactivity, providing both established data and field-proven insights to facilitate its effective application in research and development.

Chemical Identity and Molecular Structure

This compound is a monosubstituted methyl benzoate. The core of its structure is a benzene ring, to which a methyl ester group (-COOCH₃), a methoxy group (-OCH₃), and a bromine atom (-Br) are attached.

-

IUPAC Name: this compound

-

Canonical SMILES: COC1=C(C=C(C=C1)Br)C(=O)OC[3]

-

InChI Key: XVXCLDNUWBUICD-UHFFFAOYSA-N[3]

The strategic positioning of the substituents on the aromatic ring dictates the molecule's reactivity. The methoxy group at the 2-position and the bromine atom at the 5-position create a specific electronic and steric environment that influences its behavior in chemical reactions.

Figure 1: 2D structure of this compound.

Physicochemical Properties: A Comprehensive Overview

The physical state and solubility of a compound are critical parameters for its handling, formulation, and reaction setup. While some data for this compound is available, certain experimental values, such as a definitive melting point, require further investigation.

| Property | Value | Source(s) |

| Physical State | White to off-white solid | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | 295.186 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.463 g/cm³ | [1][3] |

| Flash Point | 132.324 °C | [1][3] |

| Refractive Index | 1.538 | [1] |

| Solubility | Soluble in DMSO | [5] |

| Vapor Pressure | 0.002 mmHg at 25°C | [1] |

Expert Insights: The predicted boiling point suggests a relatively low volatility, which is typical for a molecule of its size and polarity. The description as a solid, despite the lack of a specific melting point from many suppliers, indicates that it is likely a crystalline material at room temperature. Its solubility in DMSO, a polar aprotic solvent, is expected given the presence of the polar ester and methoxy groups. For practical laboratory use, solubility tests in other common organic solvents such as dichloromethane, ethyl acetate, and methanol are recommended to determine optimal reaction and purification conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups.

-

Aromatic Protons (3H): Due to the substitution pattern, the three protons on the benzene ring will appear as a complex splitting pattern in the aromatic region (typically δ 7.0-8.0 ppm).

-

Methoxy Protons (3H): A sharp singlet is expected for the methoxy group protons (-OCH₃), likely in the range of δ 3.8-4.0 ppm.

-

Methyl Ester Protons (3H): Another sharp singlet for the methyl ester protons (-COOCH₃) should appear, typically slightly downfield from the methoxy signal, around δ 3.9-4.1 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.

-

Aromatic Carbons (6C): Six distinct signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom will be shifted, as will the carbons ortho and para to the substituents.

-

Methoxy Carbon (-OCH₃): The methoxy carbon should appear as a single peak around δ 55-60 ppm.

-

Methyl Ester Carbon (-COOCH₃): The methyl ester carbon is expected in a similar region, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.

-

C-O Stretch (Ester and Ether): Strong bands corresponding to the C-O stretching vibrations of the ester and ether linkages will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the benzene ring.

-

C-Br Stretch: A weak absorption in the lower frequency region of the spectrum (typically 500-600 cm⁻¹) may be attributable to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 244 and an M+2 peak at m/z 246 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Key Fragmentation Pathways: Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (-OCH₃) to form an acylium ion, and the loss of the methyl ester group. The presence of the bromine and methoxy substituents will also influence the fragmentation pattern, potentially leading to the loss of a bromine radical or formaldehyde from further fragmentation.

Synthesis and Reactivity

This compound is typically synthesized from commercially available precursors. A common synthetic route involves the esterification of 5-bromo-2-methoxybenzoic acid.

Figure 2: A general workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-methoxybenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product. Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Reactivity Insights:

The reactivity of this compound is governed by its functional groups.

-

Suzuki and other Cross-Coupling Reactions: The bromine atom is a key functional handle for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 5-position, a crucial strategy in the synthesis of complex drug molecules.[6]

-

Nucleophilic Acyl Substitution: The ester group can undergo nucleophilic acyl substitution reactions, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides.

-

Electrophilic Aromatic Substitution: The electron-donating methoxy group and the electron-withdrawing bromo and methyl ester groups will direct further electrophilic aromatic substitution to specific positions on the ring.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmaceutical compounds.[1] Its utility stems from the ability to use the bromine atom for the strategic introduction of various molecular fragments through cross-coupling reactions.[6] This allows for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.

While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its role as a versatile intermediate allows for the construction of more complex scaffolds with potential therapeutic applications.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly closed container in a cool, dry place.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its fundamental physicochemical properties, spectroscopic characteristics, synthesis, and reactivity. While there are gaps in the publicly available experimental data for this specific isomer, the information presented here, combined with an understanding of related chemical principles, provides a solid foundation for researchers to effectively and safely utilize this compound in their synthetic endeavors. Further experimental investigation into its properties, particularly its melting point and detailed spectral characterization, would be a valuable contribution to the chemical community.

References

Methyl 5-bromo-2-methoxybenzoate: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of Methyl 5-bromo-2-methoxybenzoate, a key building block in modern organic synthesis, particularly within the realms of pharmaceutical research and materials science. We will delve into its fundamental properties, synthesis, and critical applications, offering expert insights into its utilization in complex molecular architectures.

Core Compound Identification and Properties

This compound is a substituted aromatic ester that serves as a versatile intermediate. Its structure, featuring a bromine atom and methoxy and methyl ester functional groups, provides multiple reactive sites for synthetic transformations.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 7120-41-4 [1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7120-41-4 | [1] |

| Molecular Formula | C9H9BrO3 | [1] |

| Molecular Weight | 245.1 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Room temperature | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the electrophilic bromination of a substituted benzoate precursor. A representative synthetic route involves the bromination of methyl 2-methoxy-4-methylbenzoate. In this reaction, bromine is added dropwise to a solution of the starting material in acetic acid, with the temperature carefully controlled to remain below 25°C to ensure regioselectivity and minimize side-product formation[2].

The underlying mechanism is an electrophilic aromatic substitution, where the bromine atom is introduced onto the benzene ring. The methoxy and methyl groups on the ring act as activating and directing groups, influencing the position of the incoming bromine.

Below is a workflow diagram illustrating a typical synthesis process.

Caption: Synthesis workflow for a brominated methoxybenzoate derivative.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block. The presence of the bromine atom makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental to the construction of complex organic molecules[3].

Role in Cross-Coupling Reactions

Reactions such as Suzuki, Heck, and Sonogashira couplings utilize the carbon-bromine bond as a reactive handle to form new carbon-carbon or carbon-heteroatom bonds. This capability is extensively leveraged in the synthesis of novel drug candidates and functional materials[3].

Intermediate in the Synthesis of SGLT2 Inhibitors

A significant application of related bromo-benzoic acid derivatives is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes[4][5]. These compounds, such as canagliflozin, work by promoting the excretion of glucose in the urine[4]. The synthesis of these complex molecules often involves intermediates structurally similar to this compound, highlighting its importance in pharmaceutical manufacturing.

The following diagram illustrates the role of a brominated aromatic compound as a key intermediate in a multi-step synthetic pathway.

Caption: Role of a key intermediate in a pharmaceutical synthesis pathway.

Experimental Protocol: Suzuki Coupling Reaction

The following is a representative, step-by-step protocol for a Suzuki coupling reaction using a brominated aromatic ester like this compound. This protocol is designed to be self-validating, with clear endpoints and rationale for each step.

Objective: To couple this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., Toluene/Water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents). The use of excess boronic acid and base drives the reaction to completion.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 ratio of Toluene to Water). The biphasic system facilitates the reaction by dissolving both the organic-soluble and water-soluble components.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%). The catalyst should be added under the inert atmosphere.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material indicates the reaction is complete.

-

Workup: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure coupled product.

Supplier Information

This compound is available from several reputable chemical suppliers. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its purity and identity.

Table 2: Representative Suppliers of this compound

| Supplier | Product Name | Purity |

| Sigma-Aldrich | Methyl 2-bromo-5-methoxybenzoate | 97% |

| TCI America | Methyl 2-Bromo-5-methoxybenzoate | >98.0% (GC) |

| Fisher Scientific | Methyl 2-Bromo-5-methoxybenzoate | 98.0+% |

| Cenmed Enterprises | Methyl 2 Bromo 5 Methoxybenzoate | 97% |

Note: Product names and CAS numbers can sometimes vary based on the position of the substituents (e.g., "2-bromo-5-methoxy" vs. "5-bromo-2-methoxy"). Always verify the structure and CAS number (7120-41-4 for the title compound) before purchasing.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. In case of contact with skin or eyes, rinse immediately with plenty of water[6][7][8].

References

- 1. calpaclab.com [calpaclab.com]

- 2. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of Methyl 5-bromo-2-methoxybenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative

Methyl 5-bromo-2-methoxybenzoate is a substituted aromatic ester, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-value organic materials. Its precise molecular structure, featuring a specific arrangement of bromo, methoxy, and methyl ester substituents on a benzene ring, imparts unique chemical properties that are critical for its intended downstream applications.

Characterizing this molecule with unambiguous certainty is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary toolkit. Each method offers a unique and complementary perspective on the molecule's architecture: NMR elucidates the precise connectivity and chemical environment of hydrogen and carbon atoms, IR identifies the functional groups present, and MS determines the molecular weight and reveals structural information through fragmentation analysis.

This guide provides an in-depth analysis of the expected spectral data for this compound, serving as a foundational reference for researchers in synthetic chemistry, quality control, and drug development.

Molecular Structure and Spectroscopic Assignment Framework

To ensure clarity in the assignment of spectral signals, the following standardized numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H (proton) and ¹³C (carbon) spectra provides a complete picture of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show five distinct signals: three for the aromatic protons and two singlets for the methoxy and methyl ester protons. The substitution pattern dictates a specific set of coupling interactions between the aromatic protons.

-

H6: This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing ester and bromo groups. It is expected to be a doublet, coupled only to H4 (a small meta coupling).

-

H4: This proton is situated between two protons (H3 and H6, meta to each other). However, given the substitution pattern, it's ortho to the bromine and meta to the methoxy group. It will appear as a doublet of doublets, coupled to H3 (ortho coupling, J ≈ 8-9 Hz) and H6 (meta coupling, J ≈ 2-3 Hz).

-

H3: This proton is ortho to the methoxy group and ortho to H4. It will appear as a doublet due to coupling with H4 (J ≈ 8-9 Hz).

-

C8-H₃ (Methoxy): The three protons of the methoxy group are equivalent and not coupled to other protons, appearing as a sharp singlet.

-

C9-H₃ (Ester Methyl): The three protons of the methyl ester are also equivalent and uncoupled, appearing as another sharp singlet.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H6 | 7.85 | d | ~2.7 | 1H |

| H4 | 7.55 | dd | ~8.9, ~2.7 | 1H |

| H3 | 6.95 | d | ~8.9 | 1H |

| C8-H₃ (-OCH₃) | 3.90 | s | - | 3H |

| C9-H₃ (-COOCH₃) | 3.88 | s | - | 3H |

(Data predicted using advanced machine learning algorithms; for reference see[1])

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the nature of the attached substituent (electronegativity and resonance effects).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C7 (C=O) | 165.5 | Quaternary (Ester Carbonyl) |

| C2 (C-OCH₃) | 158.0 | Quaternary (Aromatic) |

| C6 (C-H) | 135.0 | Tertiary (Aromatic) |

| C4 (C-H) | 134.5 | Tertiary (Aromatic) |

| C1 (C-COOR) | 122.0 | Quaternary (Aromatic) |

| C5 (C-Br) | 115.0 | Quaternary (Aromatic) |

| C3 (C-H) | 114.0 | Tertiary (Aromatic) |

| C8 (-OCH₃) | 56.5 | Primary (Methoxy) |

| C9 (-COOCH₃) | 52.5 | Primary (Ester Methyl) |

(Data predicted using established chemical shift databases and algorithms; for reference see[2])

The downfield shift of C7 is characteristic of an ester carbonyl carbon. C2, bonded to the electronegative oxygen of the methoxy group, is also significantly deshielded. The carbon bearing the bromine (C5) is found at a characteristic upfield position for halogenated carbons. The methoxy (C8) and ester methyl (C9) carbons appear in the typical upfield region for sp³ hybridized carbons attached to oxygen.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by detecting the vibrations of chemical bonds. For this compound, the key absorptions will correspond to the ester, the ether (methoxy), and the substituted aromatic ring. The following data is based on the experimentally determined spectrum of the isomer Methyl 2-bromo-5-methoxybenzoate, which contains the same functional groups and is expected to have very similar characteristic peak positions.[4]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| ~ 3000-3100 | Medium-Weak | C-H Stretch | Aromatic |

| ~ 2840-2960 | Medium-Weak | C-H Stretch | -OCH₃ and -COOCH₃ |

| ~ 1730 | Strong, Sharp | C=O Stretch | Ester |

| ~ 1590, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1250 | Strong | C-O Stretch (Asymmetric) | Aryl Ether & Ester |

| ~ 1020 | Strong | C-O Stretch (Symmetric) | Aryl Ether & Ester |

| ~ 820 | Strong | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring |

The most diagnostic peak in the IR spectrum is the strong, sharp absorption around 1730 cm⁻¹, which is unequivocally due to the carbonyl (C=O) stretch of the ester group.[5][6] The strong bands in the 1250-1020 cm⁻¹ region are characteristic of the C-O stretching vibrations of both the ester and the aryl ether functionalities.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[8][9]

Molecular Ion and Isotopic Pattern

The key diagnostic feature in the mass spectrum of this compound is the molecular ion peak (M⁺). Due to the nearly equal natural abundance of the two stable isotopes of bromine (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[10]

-

M⁺ peak: m/z = 244 (corresponding to C₉H₉⁷⁹BrO₃)

-

M+2 peak: m/z = 246 (corresponding to C₉H₉⁸¹BrO₃)

The presence of this characteristic 1:1 doublet is definitive proof of a molecule containing a single bromine atom.

Major Fragmentation Pathways

Under the high energy of EI-MS, the molecular ion will fragment in predictable ways, primarily through the loss of stable neutral radicals.[11][12][13]

-

Loss of a Methoxy Radical (•OCH₃): Alpha cleavage at the ester group is a common pathway, leading to the loss of the methoxy radical. This results in a prominent acylium ion.

-

[M - 31]⁺: m/z = 213 / 215

-

-

Loss of the Ester Methyl Radical (•CH₃): Loss of a methyl radical from the methoxy group is also possible.

-

[M - 15]⁺: m/z = 229 / 231

-

-

Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group.

-

[M - 59]⁺: m/z = 185 / 187

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following protocols describe standardized procedures for acquiring high-quality spectral data for a solid organic compound like this compound.

NMR Data Acquisition Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh the appropriate amount of sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) into a clean vial.[14][15] Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

-

Filtering and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[16]

-

Spectrometer Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.[17]

-

Acquisition: Set the appropriate spectral parameters (e.g., pulse width, acquisition time, number of scans) and acquire the Free Induction Decay (FID).

-

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). For ¹H spectra, perform peak integration.

ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[4][18][19]

-

Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.[20]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.

EI-MS Data Acquisition

-

Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a volatile solvent (e.g., methanol or dichloromethane).[21]

-

Introduction: Introduce the sample into the high-vacuum source of the mass spectrometer. This is typically done via a direct insertion probe for pure solids or through a gas chromatograph (GC) inlet.

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and subsequent fragment ions.[22][23][24]

-

Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The structural elucidation of this compound is reliably achieved through a combined application of NMR, IR, and MS. While a complete set of experimental data is not widely published, a combination of high-quality predicted NMR data and comparative analysis of IR and MS spectra provides a confident and scientifically rigorous characterization. The predicted ¹H and ¹³C NMR spectra reveal the precise proton and carbon environments, the IR spectrum confirms the presence of key ester and ether functional groups, and the mass spectrum establishes the molecular weight while confirming the presence of a single bromine atom through its distinct isotopic signature. This comprehensive guide serves as a valuable technical resource for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

- 1. PROSPRE [prospre.ca]

- 2. Visualizer loader [nmrdb.org]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. brainly.com [brainly.com]

- 7. researchgate.net [researchgate.net]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organomation.com [organomation.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 17. depts.washington.edu [depts.washington.edu]

- 18. agilent.com [agilent.com]

- 19. youtube.com [youtube.com]

- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 21. benchchem.com [benchchem.com]

- 22. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 23. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 24. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-methoxybenzoate

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

In the realm of drug discovery and organic synthesis, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful experimental design. For researchers, scientists, and drug development professionals, the ability to effectively dissolve a compound like Methyl 5-bromo-2-methoxybenzoate (CAS No. 7120-41-4) governs its reactivity, purification, and formulation.[1][2][3][4] This guide provides a comprehensive technical overview of the solubility of this compound, offering both a predictive framework based on physicochemical principles and a detailed protocol for its empirical determination. While extensive quantitative solubility data for this specific molecule is not widely published, this document will equip you with the foundational knowledge and practical methodologies to confidently assess its solubility in your own laboratory settings.

Molecular Profile of this compound

A thorough understanding of a molecule's structure is paramount to predicting its solubility. This compound is a substituted aromatic ester with the following key features:

-

Aromatic Ring: The benzene ring provides a significant non-polar character to the molecule.

-

Ester Group (-COOCH₃): This functional group introduces polarity and potential for dipole-dipole interactions.

-

Methoxy Group (-OCH₃): The ether linkage adds to the polarity and can act as a hydrogen bond acceptor.

-

Bromo Group (-Br): The bromine atom increases the molecular weight and contributes to its overall low polarity.

| Property | Value | Source |

| CAS Number | 7120-41-4 | [3][4][5] |

| Molecular Formula | C₉H₉BrO₃ | [3][5][6] |

| Molecular Weight | 245.07 g/mol | [5][6] |

| Appearance | White to off-white solid | [1] |

The Principle of "Like Dissolves Like": A Predictive Solubility Analysis

The adage "like dissolves like" remains a powerful guiding principle in solubility prediction. It suggests that a solute will dissolve best in a solvent that has a similar polarity. Based on the structure of this compound, we can infer its solubility in a range of common organic solvents. The presence of both polar functional groups and a non-polar aromatic ring suggests it will exhibit a nuanced solubility profile.

Predicted Solubility Profile:

| Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Hexane | 0.1 | 1.88 | Low | A non-polar solvent, unlikely to effectively solvate the polar ester and methoxy groups. |

| Toluene | 2.4 | 2.38 | Moderate | The aromatic nature of toluene will interact favorably with the benzene ring of the solute. |

| Diethyl Ether | 2.8 | 4.34 | Moderate | A relatively non-polar solvent with some capacity to interact with the ester group. |

| Dichloromethane (DCM) | 3.1 | 9.08 | High | A polar aprotic solvent that should effectively solvate the entire molecule. |

| Ethyl Acetate | 4.4 | 6.02 | High | The ester functionality of the solvent will interact well with the ester group of the solute. |

| Acetone | 5.1 | 20.7 | High | A polar aprotic solvent capable of strong dipole-dipole interactions. |

| Isopropanol | 3.9 | 18.3 | Moderate | A polar protic solvent; solubility may be limited by the non-polar regions of the molecule. |

| Ethanol | 4.3 | 24.6 | Moderate | Similar to isopropanol, with slightly higher polarity. |

| Methanol | 5.1 | 32.6 | Moderate to High | A polar protic solvent; a related compound, methyl 4-acetamido-5-bromo-2-methoxybenzoate, is slightly soluble in methanol.[7] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. One source confirms solubility in DMSO.[6] |

| Water | 10.2 | 80.1 | Low / Insoluble | A highly polar protic solvent; the large non-polar surface area of the molecule will likely lead to very poor aqueous solubility. A related isomer is not miscible in water.[8] |

Note: Polarity index and dielectric constant values are approximate and can vary with temperature and source.

Experimental Determination of Solubility: A Validated Protocol

Given the limited availability of public data, an empirical determination of solubility is often necessary. The following is a detailed, step-by-step methodology for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment

-

This compound (CAS 7120-41-4)

-

Selected organic solvents (analytical grade)

-

Small vials or test tubes with caps

-

Vortex mixer

-

Analytical balance

-

Pipettes

-

Temperature-controlled shaker (optional)

-

Filtration apparatus (e.g., syringe filters)

Experimental Workflow

Caption: Figure 1. Experimental workflow for qualitative solubility determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

-

Initial Solvent Addition: Add 0.1 mL of the selected solvent to the vial.

-

Mixing: Cap the vial and vortex vigorously for 30 seconds.

-

Observation: Visually inspect the vial for any undissolved solid.

-

Solubility Classification (Initial):

-

If the solid completely dissolves, the compound is considered highly soluble (>100 mg/mL) in that solvent.

-

If the solid does not dissolve, proceed to the next step.

-

-

Further Solvent Addition: Add an additional 0.9 mL of the solvent to bring the total volume to 1.0 mL.

-

Extended Mixing: Vortex the vial for another 30 seconds. If necessary, place the vial in a temperature-controlled shaker at a consistent temperature (e.g., 25°C) for a period of time (e.g., 1 hour) to ensure equilibrium is reached.

-

Final Observation and Classification:

-

If the solid is completely dissolved, the compound is soluble (approx. 10 mg/mL).

-

If a significant portion of the solid has dissolved, it is partially soluble .

-

If the solid remains largely undissolved, it is insoluble (<10 mg/mL).

-

Molecular Interactions and Solubility: A Deeper Dive

The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Caption: Figure 2. Intermolecular forces governing solubility.

In the case of this compound, solvents like dichloromethane and ethyl acetate are effective because they can engage in favorable dipole-dipole interactions with the ester and methoxy groups, while also having sufficient non-polar character to interact with the brominated aromatic ring. Conversely, highly polar protic solvents like water are poor solvents because the strong hydrogen bonding network of water is not sufficiently disrupted by favorable interactions with the largely non-polar solute.

Safety and Handling

When conducting solubility studies with this compound, it is essential to adhere to standard laboratory safety procedures. Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and vapors.

-

Preventing contact with skin and eyes.

Conclusion

This compound is a versatile synthetic intermediate whose utility is fundamentally linked to its solubility profile. While a comprehensive public database of its solubility in all common organic solvents is lacking, this guide provides a robust framework for predicting and experimentally determining its solubility. By understanding the interplay of its molecular structure with solvent properties, researchers can make informed decisions to optimize reaction conditions, facilitate purification, and advance their drug discovery and development efforts.

References

- 1. lookchem.com [lookchem.com]

- 2. 7120-41-4 | MFCD06203656 | this compound [aaronchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CAS 7120-41-4 | 2623-9-27 | MDL MFCD06203656 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | CAS 7120-41-4 | Sun-shinechem [sun-shinechem.com]

- 7. Methyl 4-acetamido-5-bromo-2-methoxybenzoate|lookchem [lookchem.com]

- 8. METHYL 2-BROMO-5-METHOXYBENZOATE | 35450-36-3 [chemicalbook.com]

An In-depth Technical Guide to the Suzuki Coupling Reaction Mechanism of Methyl 5-bromo-2-methoxybenzoate

This guide provides a comprehensive exploration of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the mechanistic intricacies involving Methyl 5-bromo-2-methoxybenzoate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights to facilitate a deeper understanding and application of this pivotal synthetic transformation.

Introduction: The Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates, offering a versatile and highly functional group tolerant method for constructing complex molecular architectures.[2][3] Its significance is particularly pronounced in the pharmaceutical industry, where the synthesis of biaryl and heteroaryl scaffolds is paramount for the development of novel therapeutics.[1][4]

This compound serves as a valuable building block in this context. The presence of a bromine atom provides a reactive handle for the Suzuki coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties.[1] The resulting 5-aryl-2-methoxybenzoate derivatives are key intermediates in the synthesis of numerous biologically active molecules. This guide will dissect the reaction mechanism, offering a detailed, step-by-step analysis of the catalytic cycle as it pertains to this specific and relevant substrate.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle is broadly composed of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Pre-catalyst Activation

The catalytic cycle is initiated by an active Pd(0) species.[5] Commonly used palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, are in the Pd(II) or Pd(0) state respectively, but require activation.[5] For Pd(II) precursors, a reduction to Pd(0) is necessary, which can be achieved in situ through various means, including the oxidation of phosphine ligands or the homocoupling of organoboron reagents.[5] The active catalyst is typically a low-coordinate Pd(0) complex, often with one or two phosphine ligands.[8]

Step 1: Oxidative Addition

The first crucial step of the catalytic cycle is the oxidative addition of the aryl halide, in this case, this compound, to the active Pd(0) catalyst.[7][9] This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) complex.[8][10] The reactivity of aryl halides in this step generally follows the order I > OTf > Br > Cl.[7][9]

The presence of an electron-donating methoxy group at the ortho position and an electron-withdrawing methyl ester at the para position of the bromine atom in this compound presents an interesting electronic profile. While electron-withdrawing groups on the aryl halide can facilitate oxidative addition, electron-donating groups can have the opposite effect.[7] However, the overall electronic nature and steric environment of the substrate allow for efficient oxidative addition under appropriate catalytic conditions. The mechanism of oxidative addition can be complex, with studies suggesting the involvement of monoligated palladium species under catalytic conditions.[8][9]

Step 2: Transmetalation

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center.[2] This step is critical and is where the role of the base becomes paramount.[11][12] The organoboron compound, in its neutral state, is generally not nucleophilic enough to readily transmetalate.[13]

The base plays a multifaceted role in activating the organoboron species.[2][14][15] Two primary pathways are generally considered:

-

Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻).[15] This activated species then reacts with the arylpalladium(II) halide complex.

-

Hydroxide/Alkoxide Pathway: The base can react with the arylpalladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex.[12][15] This complex then undergoes reaction with the neutral boronic acid.

The exact mechanism can be influenced by the choice of base, solvent, and the specific substrates involved.[12] For substrates like this compound, which contains a potentially base-sensitive ester group, the choice of a milder base such as potassium carbonate or potassium phosphate is often preferred to avoid hydrolysis.[11][16]

Step 3: Reductive Elimination

The final step of the catalytic cycle is reductive elimination.[2][7] In this step, the two organic groups attached to the palladium(II) center couple to form the new carbon-carbon bond of the biaryl product, and the palladium catalyst is regenerated in its active Pd(0) state.[5][7] For reductive elimination to occur, the two organic ligands must be in a cis orientation on the square planar palladium complex.[17][18] If the transmetalation step results in a trans complex, a trans-cis isomerization must precede the final bond-forming step.[17] The steric bulk of the phosphine ligands can play a significant role in promoting this final step.[2]

The regenerated Pd(0) catalyst can then re-enter the catalytic cycle, allowing for the process to continue until the limiting reagent is consumed.[5]

Visualizing the Catalytic Cycle

The intricate dance of the palladium catalyst and the reacting partners can be effectively visualized through a diagram of the catalytic cycle.

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Experimental Considerations and Protocol

The success of a Suzuki coupling reaction hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection

The choice of palladium source and phosphine ligand is critical. While Pd(PPh₃)₄ can be used directly as a Pd(0) source, combinations of a Pd(II) salt like Pd(OAc)₂ with a phosphine ligand are more common.[18] The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle.[2] For sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to enhance the rates of oxidative addition and reductive elimination.[16][19] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives to phosphines, particularly for challenging couplings.[11][20]

Base and Solvent System

As discussed, the base is essential for the transmetalation step.[15] The choice of base must be compatible with the functional groups present in the substrates. For this compound, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[4][16] The solvent system often consists of an organic solvent such as 1,4-dioxane, toluene, or 2-MeTHF, frequently with the addition of water to aid in the dissolution of the inorganic base and facilitate the formation of the boronate species.[4][6][13]

Experimental Workflow

A typical experimental workflow for the Suzuki coupling of this compound is outlined below.

Caption: Figure 2: Typical Experimental Workflow for a Suzuki Coupling Reaction.

Detailed Experimental Protocol

The following is a representative protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

-

SPhos (e.g., 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add 1,4-dioxane and water (e.g., a 4:1 to 10:1 mixture, 0.1-0.2 M concentration) via syringe.

-

Degas the solution by bubbling the inert gas through the stirred mixture for 15-20 minutes.

-

Under a positive pressure of the inert gas, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Challenges and Side Reactions

Despite its robustness, the Suzuki coupling is not without potential challenges.

-

Protodeborylation: The cleavage of the C-B bond of the organoboron reagent by a proton source can be a significant side reaction, leading to the formation of an arene byproduct and reduced yields. This is often more prevalent with electron-rich boronic acids.

-

Homocoupling: The coupling of two organoboron reagents (Glaser-type coupling) or two aryl halides can occur, particularly at higher temperatures or with certain catalyst systems.

-

Dehalogenation: The aryl halide can be reduced to the corresponding arene, a process that can be promoted by certain bases or impurities.[5]

-

Substrate Compatibility: While generally tolerant of many functional groups, highly acidic protons or base-sensitive functionalities on the substrates may require protection or careful selection of reaction conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in the arsenal of the modern synthetic chemist. A thorough understanding of its mechanism, particularly the distinct roles of the catalyst, ligand, and base in the catalytic cycle, is essential for its successful application. For a substrate like this compound, careful consideration of the electronic and steric factors, along with judicious selection of reaction conditions, enables the efficient synthesis of valuable biaryl intermediates for drug discovery and development. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for researchers to confidently and effectively utilize this important transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. web.uvic.ca [web.uvic.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

stability and storage conditions for Methyl 5-bromo-2-methoxybenzoate

An In-Depth Technical Guide to the Stability and Storage of Methyl 5-bromo-2-methoxybenzoate

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for this compound (CAS No. 7120-41-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity and reliability of this critical reagent.

Introduction: Compound Profile

This compound is a substituted aromatic ester widely utilized as a key building block in organic synthesis, particularly in the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras). Its molecular structure, featuring an ester group, a methoxy ether, and a bromine atom on the benzene ring, dictates its reactivity and stability profile. Understanding these characteristics is paramount for preventing degradation, ensuring experimental reproducibility, and maintaining purity in downstream applications.

Molecular Structure:

-

Name: this compound

-

Synonyms: 5-Bromo-2-methoxybenzoic acid methyl ester, Methyl 5-bromo-o-anisate[1]

-

CAS Number: 7120-41-4[2]

-

Molecular Formula: C₉H₉BrO₃[2]

-

Molecular Weight: 245.07 g/mol [1]

Chemical Stability Profile

The stability of this compound is influenced by several factors, primarily its susceptibility to hydrolysis and potential sensitivity to light. Understanding the mechanisms behind these degradation pathways is crucial for establishing effective storage and handling protocols.

Susceptibility to Hydrolysis

The most significant degradation pathway for this compound is the hydrolysis of its methyl ester functional group. This reaction can be catalyzed by both acids and bases, or proceed slowly in the presence of water, cleaving the ester bond to yield 5-bromo-2-methoxybenzoic acid and methanol.[3][4][5]

-

Mechanism: The reaction involves a nucleophilic attack on the electrophilic carbonyl carbon of the ester. In basic conditions, a hydroxide ion acts as the nucleophile, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol.[4][6] Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water.

-

Causality: The presence of moisture is the primary driver for this degradation. The rate of hydrolysis is significantly accelerated by acidic or basic contaminants. Therefore, preventing exposure to moisture and maintaining a neutral pH environment are the most critical factors for preserving the compound's integrity. High temperatures can also increase the rate of hydrolysis.[7]

Caption: Potential hydrolysis degradation pathway for this compound.

Photostability

Brominated aromatic compounds can be sensitive to light, particularly UV radiation.[8] Although specific photostability data for this compound is not extensively published, the carbon-bromine (C-Br) bond can be susceptible to photolytic cleavage, potentially leading to the formation of radical species and subsequent secondary degradation products.

-

Causality: Energy from photons can be absorbed by the molecule, promoting it to an excited state where bond cleavage is more likely. To mitigate this risk, the compound should be shielded from light, especially direct sunlight and UV sources.[9]

Thermal Stability

This compound is a solid at room temperature and possesses a high boiling point, indicating good thermal stability under standard laboratory conditions. However, elevated temperatures can accelerate degradation, particularly hydrolysis if moisture is present.[7]

Incompatible Materials

As a general precaution for aromatic esters, contact with strong oxidizing agents and strong bases should be avoided.[10] Strong bases will catalyze rapid hydrolysis, while strong oxidizing agents could potentially react with the aromatic ring or the methoxy group.

Recommended Storage and Handling

Based on the chemical stability profile, the following conditions are recommended to ensure the long-term purity and integrity of this compound. Supplier recommendations generally indicate storage at room temperature, though specific product lots may have different advice.[2][11]

| Parameter | Recommendation | Rationale (The "Why") |

| Temperature | Store at controlled room temperature (e.g., 20-25°C). Some suppliers may recommend refrigeration (-20°C) for long-term storage.[1] | Prevents acceleration of degradation reactions. Avoids freeze-thaw cycles which can introduce moisture. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture, preventing hydrolysis.[5] An inert atmosphere displaces oxygen, reducing the risk of oxidative degradation. |

| Light | Keep in a light-resistant container, such as an amber glass vial or an opaque container.[9] | Protects the compound from potential photolytic degradation due to UV or visible light exposure.[8][12] |

| Moisture | Store in a dry, well-ventilated place. Use of a desiccator for long-term storage is advisable. | Directly prevents the primary degradation pathway of hydrolysis by minimizing contact with water.[13] |

| Handling | Use personal protective equipment (gloves, safety glasses). Handle in a well-ventilated area or fume hood.[13][14] | Ensures operator safety and prevents contamination of the material. |

Protocol: Forced Degradation Stability Study

To empirically validate the stability of a given batch of this compound, a forced degradation study is essential. This protocol provides a self-validating system by comparing the compound's purity under stress conditions against a control.

Objective

To assess the stability of this compound under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions.

Materials and Equipment

-

This compound

-

HPLC-grade Acetonitrile and Water

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

HPLC system with a UV detector and a suitable C18 column

-

pH meter, calibrated oven, photostability chamber (with UV/Vis lamps)

-

Class A volumetric flasks and pipettes

Experimental Workflow

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 2 hours.

-

Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours, then dissolve for analysis.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV (254 nm) and visible light in a photostability chamber.

-

Control Sample: Prepare a sample by diluting the stock solution with the solvent mixture and store it under normal conditions (room temperature, protected from light).

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples if necessary.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze all samples, including the control, by a validated HPLC-UV method. Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

-

-

Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample. Characterize major degradation products if possible (e.g., by comparing retention times with a standard of the expected hydrolytic product).

Caption: Experimental workflow for a forced degradation stability study.

Conclusion

The primary factor affecting the stability of this compound is its susceptibility to hydrolysis, which is exacerbated by moisture, non-neutral pH, and elevated temperatures. A secondary consideration is its potential for photodegradation. By implementing proper storage and handling procedures—namely, keeping the compound in a tightly sealed, light-resistant container in a cool, dry environment—researchers can effectively mitigate these risks and ensure the material's integrity for reliable and reproducible scientific outcomes.

References

- 1. This compound | CAS 7120-41-4 | Sun-shinechem [sun-shinechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. quora.com [quora.com]

- 4. homework.study.com [homework.study.com]

- 5. Esters | Research Starters | EBSCO Research [ebsco.com]

- 6. youtube.com [youtube.com]

- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. fishersci.com [fishersci.com]

- 11. Methyl 5-Bromo-2-methylbenzoate | 79669-50-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. bspublications.net [bspublications.net]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

The Lynchpin of Modern Medicinal Chemistry: A Technical Guide to the Applications of Methyl 5-bromo-2-methoxybenzoate

Foreword: Unveiling the Potential of a Versatile Scaffold

In the intricate world of drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount to the efficient synthesis of novel therapeutic agents. Among these, Methyl 5-bromo-2-methoxybenzoate has emerged as a cornerstone building block, offering a unique combination of reactivity and structural features that medicinal chemists can exploit to construct complex, biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, drawing upon established synthetic strategies and highlighting its role in the generation of promising drug candidates. We will delve into the causality behind its utility, provide detailed experimental insights, and showcase its relevance in the synthesis of impactful pharmaceuticals.

Physicochemical Properties and Strategic Importance

This compound is a substituted aromatic compound with the molecular formula C₉H₉BrO₃. Its structure is characterized by a benzene ring functionalized with a bromine atom, a methoxy group, and a methyl ester. This specific arrangement of functional groups is not arbitrary; it is a calculated design that offers multiple avenues for synthetic manipulation, making it a highly valuable intermediate in the pharmaceutical industry.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 7120-41-4 | [1] |

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:

-

The Bromine Atom: This halogen serves as a key handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds with a wide array of boronic acids and esters, enabling the introduction of diverse aryl and heteroaryl moieties. This is a fundamental strategy for exploring the chemical space around the core scaffold to optimize interactions with biological targets.

-

The Methoxy Group and Methyl Ester: These groups influence the electronic properties of the aromatic ring and can be subjected to further modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation, a common linkage in many drug molecules. The methoxy group can potentially be demethylated to a hydroxyl group, providing a hydrogen bond donor.

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, and it is central to the utility of this compound in medicinal chemistry.[3][5] This reaction facilitates the creation of biaryl and heteroaryl structures, which are prevalent motifs in many classes of therapeutic agents, including kinase inhibitors.[3][6]

Causality in Experimental Choices:

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The palladium catalyst, typically in the form of Pd(OAc)₂ or a pre-catalyst, is essential for the catalytic cycle. The choice of phosphine ligand is critical, especially for sterically hindered substrates, as it influences the stability and reactivity of the palladium complex. The base, commonly an inorganic carbonate or phosphate, is required for the activation of the boronic acid. The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the reaction flask under a positive flow of inert gas.

-

Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Application in the Synthesis of Marketed Drugs: The Case of Canagliflozin

While direct, publicly available examples of marketed drugs synthesized from this compound are scarce, a closely related analog, 5-bromo-2-methylbenzoic acid, serves as a key starting material for the synthesis of Canagliflozin , an important antidiabetic drug.[7] This example powerfully illustrates the utility of the bromo-substituted benzoic acid scaffold in the construction of complex, high-value pharmaceuticals. Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.

Caption: Conceptual pathway from a bromo-benzoic acid scaffold to Canagliflozin.

This synthetic route underscores the importance of the bromine atom as a handle for the crucial C-C bond-forming reaction that creates the central biaryl core of the drug molecule.

Potential in the Development of Novel Therapeutics

The versatility of this compound makes it an attractive starting material for the synthesis of a wide range of potential therapeutic agents.

Kinase Inhibitors for Oncology

Many kinase inhibitors feature a biaryl or heteroaryl core structure that is essential for their binding to the ATP pocket of the target kinase. The Suzuki-Miyaura coupling of this compound with various (hetero)arylboronic acids provides a straightforward route to a library of potential kinase inhibitors.[3] The methoxy and methyl ester groups can be further functionalized to introduce solubilizing groups or to fine-tune the pharmacokinetic properties of the molecules. For instance, a European patent application mentions a compound containing a methoxy-phenyl moiety in the context of inhibitors for EGFR mutant cancers, highlighting the relevance of this structural motif in oncology research.[8]

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and the development of novel modulators is an active area of research. The scaffold of this compound can be elaborated to create ligands that interact with GPCRs. The ability to introduce diverse substituents via cross-coupling reactions allows for the systematic exploration of structure-activity relationships to achieve desired potency and selectivity.

Anti-inflammatory and Anti-cancer Agents

Derivatives of substituted benzoic acids have shown promise as anti-inflammatory and anti-cancer agents. The core structure of this compound can be incorporated into larger molecules designed to inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined reactivity, particularly its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, provides a reliable and efficient platform for the synthesis of complex and diverse molecular architectures. The successful application of a closely related analog in the synthesis of the marketed drug Canagliflozin validates the importance of this scaffold in drug discovery. As researchers continue to explore new therapeutic targets and develop innovative synthetic methodologies, the demand for versatile and strategically functionalized building blocks like this compound is poised to grow. Its potential to accelerate the discovery and development of the next generation of medicines is undeniable, solidifying its place as a lynchpin in the modern medicinal chemist's toolbox.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]